molecular formula C9H10O3S B1337502 4-Methoxy-3-(methylthio)benzoic acid CAS No. 87346-53-0

4-Methoxy-3-(methylthio)benzoic acid

Cat. No.: B1337502
CAS No.: 87346-53-0
M. Wt: 198.24 g/mol
InChI Key: IKLIRIKNLSNYOF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .

Mode of Action

It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .

Pharmacokinetics

The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxy-3-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Another method involves the use of diazotization followed by methylation. In this approach, 3-amino-4-methoxybenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with methyl mercaptan to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Hydrobromic acid, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of brominated derivatives

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLIRIKNLSNYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452132
Record name 4-Methoxy-3-methylsulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87346-53-0
Record name 4-Methoxy-3-methylsulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (20.5 g; 78.2 mmol) was introduced a little at a time into a solution of 5c (5.1 g; 18.3 mmol) in toluene (50 ml). The reaction mixture was stirred at room temperature for 4.5 h. The precipitate (triphenylphosphine oxide) was filtered off, and the yellow filtrate was extracted with 10% strength aqueous sodium hydroxide solution (4×). Dimethyl sulfate (2 ml) was added to the combined aqueous extract, and the reaction mixture was stirred at room temperature for 2 h. The precipitate obtained was dissolved by heating to reflux temperature. The clear solution was cooled and adjusted to pH 1 using 20% strength hydrochloric acid. The precipitate (7c) was filtered off, washed with H2O and dried under reduced pressure over CaCl2.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
5c
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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